Antitumor Activity in E0771 Mouse Carcinoma
In a direct head-to-head comparison within the same study, 6-iodopurine 3-oxide demonstrated a measurable, albeit slight, inhibition of carcinoma E0771 growth in mice when administered at 250 mg/kg/day for 15 days. In stark contrast, both 6-chloropurine 3-oxide and 6-bromopurine 3-oxide were completely inactive under identical experimental conditions [1].
| Evidence Dimension | In vivo tumor growth inhibition |
|---|---|
| Target Compound Data | Slight inhibition |
| Comparator Or Baseline | 6-Chloropurine 3-oxide: Inactive; 6-Bromopurine 3-oxide: Inactive |
| Quantified Difference | Active vs. Inactive (100% differential in efficacy) |
| Conditions | Mouse carcinoma E0771 model, 250 mg/kg/day i.p. for 15 days |
Why This Matters
This functional difference provides a clear, evidence-based justification for selecting 6-iodopurine 3-oxide over its chloro or bromo analogs in any in vivo experiment designed to recapitulate or explore the antitumor effects reported in this model system.
- [1] Giner-Sorolla, A., Gryte, C., Bendich, A., & Brown, G. B. (1969). Purine N-Oxides. XXVI. The Synthesis and Properties of 6-Halogenopurine 3-N-Oxides. The Journal of Organic Chemistry, 34(7), 2157-2159. View Source
